4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 941966-79-6
VCID: VC11892852
InChI: InChI=1S/C21H23N3O7S/c1-28-16-12-14(13-17(29-2)19(16)30-3)20-23-24-21(31-20)22-18(25)10-7-11-32(26,27)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24,25)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.5 g/mol

4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide

CAS No.: 941966-79-6

Cat. No.: VC11892852

Molecular Formula: C21H23N3O7S

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide - 941966-79-6

Specification

CAS No. 941966-79-6
Molecular Formula C21H23N3O7S
Molecular Weight 461.5 g/mol
IUPAC Name 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Standard InChI InChI=1S/C21H23N3O7S/c1-28-16-12-14(13-17(29-2)19(16)30-3)20-23-24-21(31-20)22-18(25)10-7-11-32(26,27)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24,25)
Standard InChI Key CYVRMDZYIAATCO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide delineates its key structural components:

  • A 1,3,4-oxadiazole heterocycle at position 2, substituted with a 3,4,5-trimethoxyphenyl group.

  • A butanamide chain linked to the oxadiazole nitrogen, terminating in a benzenesulfonyl moiety.

The molecular formula is C22H24N4O7SC_{22}H_{24}N_4O_7S, yielding a molecular weight of 512.51 g/mol (calculated via PubChem algorithms ).

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC22H24N4O7SC_{22}H_{24}N_4O_7S
Molecular Weight512.51 g/mol
Heterocyclic Core1,3,4-Oxadiazole
Substituents3,4,5-Trimethoxyphenyl, Benzenesulfonyl
CAS Registry NumberNot yet assigned

Spectroscopic Characterization

While specific spectral data for this compound remain unpublished, analogous 1,3,4-oxadiazoles exhibit characteristic signals:

  • NMR: 1H^1H NMR typically shows singlet peaks for methoxy groups (δ 3.70–3.90 ppm) and aromatic protons (δ 6.80–7.90 ppm) . The benzenesulfonyl group produces distinct deshielded aromatic signals.

  • IR: Stretching vibrations for sulfonyl (S=O, ~1350 cm1^{-1}), amide (C=O, ~1650 cm1^{-1}), and oxadiazole (C=N, ~1600 cm1^{-1}) groups .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows modular assembly:

  • Oxadiazole Formation: Cyclocondensation of a substituted hydrazide with a carboxylic acid derivative under dehydrating conditions.

  • Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions.

  • Amide Bond Formation: Coupling the oxadiazole amine with a butanoyl chloride intermediate.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsIntermediate
1Hydrazide Synthesis3,4,5-Trimethoxybenzoic acid + Hydrazine3,4,5-Trimethoxybenzohydrazide
2Oxadiazole CyclizationPOCl3_3, DMF, 80–100°C5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
3SulfonylationBenzenesulfonyl chloride, Pyridine4-Benzenesulfonylbutanoyl Chloride
4Amide CouplingEDC/HOBt, DCM, RTTarget Compound

Yield Optimization Challenges

Key challenges in synthesizing such polyfunctional oxadiazoles include:

  • Regioselectivity Control: Ensuring proper cyclization during oxadiazole formation to avoid 1,2,4-oxadiazole byproducts.

  • Steric Hindrance: Bulk from the trimethoxyphenyl group may reduce coupling efficiency during amide bond formation .

Physicochemical and Pharmacological Properties

Predicted ADME Profiles

Computational models (e.g., SwissADME) suggest:

  • Lipophilicity: LogP ≈ 3.2 (moderate permeability but potential CYP450 inhibition risk).

  • Solubility: Aqueous solubility <10 μg/mL, necessitating formulation enhancements.

  • Metabolic Stability: Susceptible to hepatic oxidation via CYP3A4 due to methoxy groups .

Biological Activity Inference

Although direct bioactivity data are lacking, structurally related compounds exhibit:

  • Antiproliferative Effects: 1,3,4-Oxadiazoles with trimethoxyphenyl groups show IC50_{50} values of 1.5–8.7 μM against MCF-7 and HeLa cell lines .

  • Microtubule Disruption: Analogous sulfonamide-oxadiazoles inhibit tubulin polymerization by binding at the colchicine site .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget ActivityIC50_{50}/EC50_{50}Source
4-[4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoylamino]benzamideTubulin Polymerization2.3 μMPubChem
N,N,2-Trimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamideAntiangiogenic (HUVEC)4.1 μMChemDiv

Structure-Activity Relationship (SAR) Considerations

Critical Substituent Effects

  • 3,4,5-Trimethoxyphenyl Group: Essential for tubulin binding; demethylation reduces potency by >10-fold .

  • Sulfonamide Linkage: Enhances solubility and hydrogen bonding capacity compared to alkyl chains .

  • Oxadiazole Ring: The 1,3,4-isomer shows superior metabolic stability over 1,2,4-oxadiazoles in hepatic microsomes.

Toxicity and Selectivity

Preliminary toxicity assessments of analogs indicate:

  • hERG Inhibition Risk: Moderate (IC50_{50} ≈ 12 μM), suggesting potential cardiotoxicity at high doses .

  • Cancer vs. Normal Cell Selectivity: 3–5-fold selectivity observed in MDA-MB-231 vs. MCF-10A cells .

Future Research Directions

Priority Investigations

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Cocrystallization Studies: Determine precise binding modes with tubulin or kinase targets.

  • Prodrug Development: Address solubility limitations through phosphate or peptide conjugates.

Patent Landscape

While no patents directly claim this compound, CN101298466B protects related oxadiazole derivatives with anticancer applications, suggesting potential intellectual property opportunities through structural novelty.

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